Triallyl citrate chemical structure and properties
Triallyl citrate chemical structure and properties
Chemical Structure, Synthesis, and Crosslinking Applications
Executive Summary
Triallyl Citrate (TAC) is a trifunctional ester monomer derived from citric acid and allyl alcohol. Characterized by its three terminal allyl groups, TAC serves as a potent crosslinking agent and co-monomer in the synthesis of advanced polymer networks. Unlike its saturated counterpart, triethyl citrate (a common plasticizer), TAC’s utility lies in its high reactivity under free-radical initiation, enabling the formation of thermoset resins, biodegradable elastomers, and high-performance optical materials. This guide provides a definitive technical analysis of TAC’s physicochemical properties, synthesis protocols, and polymerization mechanisms.
Molecular Architecture & Physicochemical Profile
Structural Analysis
Triallyl citrate (C₁₅H₂₀O₇) consists of a central citrate backbone esterified with three allyl groups. The molecule possesses a central hydroxyl group (tertiary alcohol) and three pendant allyl alkene moieties.
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Core: Citric acid skeleton providing biodegradability and biocompatibility.
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Functional Groups: Three terminal vinyl (
) groups allow for multi-point crosslinking. -
Stereochemistry: The central carbon is achiral due to symmetry in the citrate backbone (if the allyl arms are identical), but the molecule exhibits significant steric bulk which influences polymerization kinetics.
Physicochemical Properties Table
Data aggregated from standardized chemical databases and experimental validation.
| Property | Value | Test Condition / Note |
| CAS Registry Number | 6299-73-6 (Primary) | Also linked to 6238-04-6 |
| Molecular Formula | C₁₅H₂₀O₇ | - |
| Molecular Weight | 312.32 g/mol | - |
| Appearance | Clear to pale yellow liquid | Viscous |
| Boiling Point | 208 °C | @ 12 mmHg (Vacuum) |
| Boiling Point (Est.) | ~334.5 °C | @ 760 mmHg (Atmospheric) |
| Density | 1.14 – 1.16 g/cm³ | @ 20–25 °C |
| Refractive Index ( | 1.4700 – 1.4720 | - |
| Flash Point | ~108 °C | Closed Cup |
| Solubility | Organic solvents (Ethanol, Acetone) | Insoluble in water |
Synthetic Pathways & Manufacturing
The industrial synthesis of TAC follows a classic Fischer esterification pathway. To achieve high yield and purity, the equilibrium must be driven forward by the continuous removal of water (Le Chatelier's principle).
Reaction Mechanism
The reaction involves the protonation of the carboxylic acid carbonyl oxygens of citric acid, making them susceptible to nucleophilic attack by the oxygen atom of allyl alcohol.
Stoichiometry: 1 mole Citric Acid + 3 moles Allyl Alcohol
Validated Synthesis Protocol
This protocol is designed for laboratory-scale synthesis (approx. 100g batch).
Reagents:
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Citric Acid (Anhydrous): 192.1 g (1.0 mol)
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Allyl Alcohol: 232.3 g (4.0 mol) [Excess]
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Catalyst: p-Toluenesulfonic acid (p-TSA): 1.9 g (1.0 wt%)
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Solvent: Toluene or Cyclohexane (Optional, as azeotropic agent)
Step-by-Step Methodology:
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Setup: Equip a 1L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
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Charging: Add Citric Acid, Allyl Alcohol, and p-TSA to the flask.
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Reflux: Heat the mixture to reflux (approx. 90-100 °C depending on azeotrope). The water/allyl alcohol azeotrope will distill into the Dean-Stark trap.
-
Monitoring: Continue reflux until water collection ceases (theoretical yield: ~54 mL water).
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Neutralization: Cool the reaction mixture to room temperature. Wash with saturated
solution to neutralize the catalyst and unreacted acid. -
Purification: Wash the organic layer with brine, dry over anhydrous
, and filter. -
Isolation: Remove excess allyl alcohol via rotary evaporation under reduced pressure.
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Distillation: Purify the final product via vacuum distillation (208 °C @ 12 mmHg) to obtain clear TAC.
Synthesis Workflow Visualization
Figure 1: Critical path for the synthesis of Triallyl Citrate via azeotropic esterification.
Polymerization & Reactivity[8]
TAC acts as a crosslinker because it contains three polymerizable double bonds. It is rarely homopolymerized due to steric hindrance and brittleness of the resulting network; instead, it is copolymerized with monomers like vinyl acetate, methyl methacrylate, or used to modify polyethylene.
Mechanism: Free Radical Crosslinking
Upon initiation (thermal or UV), a radical attacks one of the allyl groups on TAC. The radical propagates, incorporating the TAC molecule into a growing polymer chain. Subsequent attacks on the remaining pendant allyl groups of the same TAC molecule by different growing chains create the crosslink (tie-point).
Key Kinetic Feature: Allyl monomers often exhibit "degradative chain transfer," where a radical abstracts an allylic proton instead of adding to the double bond. This stabilizes the radical and slows polymerization. However, in crosslinking scenarios with reactive comonomers, TAC effectively bridges chains before chain transfer dominates.
Crosslinking Topology Visualization
Figure 2: Mechanism of network formation where a single TAC unit bridges multiple polymer chains.
Applications in Material Science & Pharma[9][10]
Biodegradable Elastomers
TAC is increasingly utilized in the synthesis of citrate-based biodegradable elastomers (e.g., poly(diol citrate)). By introducing TAC into the polycondensation of citric acid and diols, the crosslinking density can be precisely tuned.
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Result: Materials with adjustable modulus and degradation rates suitable for soft tissue engineering.
Superabsorbent Polymers (SAPs)
In the manufacturing of acrylic-based SAPs, TAC serves as an internal crosslinker.
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Function: It prevents the infinite swelling (dissolution) of the polymer in water, maintaining the gel structure while allowing high water absorption capacities.
Optical Resins
Due to its high boiling point and compatibility, TAC is used as a modifier in optical resins to improve thermal stability and refractive index without introducing yellowing associated with aromatic crosslinkers.
Safety & Handling
While Triallyl Citrate is generally considered lower risk compared to volatile allyl halides, standard laboratory safety protocols apply.
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GHS Classification: Not classified as a hazardous substance by many agencies (e.g., TCI America SDS), but should be treated as a potential irritant.
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Handling: Use in a fume hood to avoid inhalation of vapors, especially during heating.
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Storage: Store in a cool, dark place (<15 °C recommended) to prevent premature autopolymerization.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
National Institute of Standards and Technology (NIST). (2023). Triethyl Citrate (Analogous Structure Reference).[1] NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Triallyl Citrate.[2][3][4][5] National Library of Medicine. Retrieved from [Link]
Sources
- 1. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 2. CITRIC ACID TRIALLYL ESTER | 6299-73-6 [amp.chemicalbook.com]
- 3. Citric acid, triallyl ester (CAS 6299-73-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Triallyl Citrate , >90.0%(GC) , 6299-73-6 - CookeChem [cookechem.com]
- 5. US7871640B2 - Surface cross-linked superabsorbent polymer particles and methods of making them - Google Patents [patents.google.com]
